![molecular formula C19H21F3N2O4S B512881 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 510737-86-7](/img/structure/B512881.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as DTTP, is a chemical compound used in scientific research. It is a piperazine derivative that has been found to have a wide range of applications in the field of biochemistry and pharmacology. DTTP is a potent inhibitor of monoamine transporters, which makes it a valuable tool for studying the role of these transporters in various physiological and pathological processes.
Mechanism of Action
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of “1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Advantages and Limitations for Lab Experiments
DTTP has several advantages as a research tool. It is a potent inhibitor of monoamine transporters, which makes it a valuable tool for studying the role of these transporters in various physiological and pathological processes. It is also relatively easy to synthesize and has a long shelf life. However, DTTP has some limitations as well. It is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. It is also relatively expensive compared to other research tools.
Future Directions
There are several future directions for research involving DTTP. One area of interest is the potential therapeutic applications of DTTP in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the role of monoamine transporters in addiction and drug abuse, and the potential use of DTTP as a research tool in this area. Finally, there is a need for further research into the biochemical and physiological effects of DTTP, and its potential applications in other areas of medicine such as pain management and inflammation.
Synthesis Methods
DTTP can be synthesized using a variety of methods, but the most common one involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield DTTP.
Scientific Research Applications
DTTP has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation. DTTP has also been used to study the role of monoamine transporters in addiction and drug abuse.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-27-17-7-6-16(13-18(17)28-2)29(25,26)24-10-8-23(9-11-24)15-5-3-4-14(12-15)19(20,21)22/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVOGQVOVNKFMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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